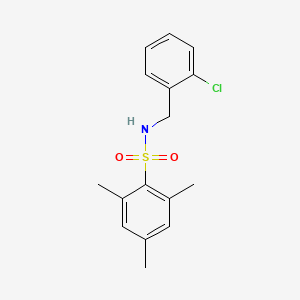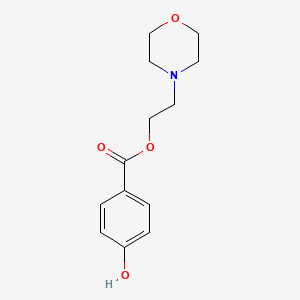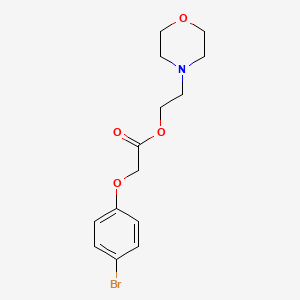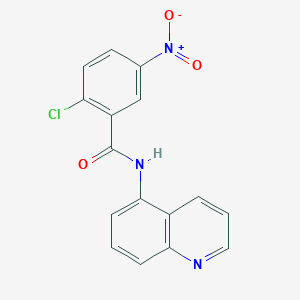![molecular formula C13H14FN3OS B5887294 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide, also known as DPTF, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is that 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Another proposed mechanism is that 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. For example, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to reduce the levels of certain inflammatory markers in the blood, indicating its potential anti-inflammatory properties. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to reduce the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide in lab experiments is its potential therapeutic properties, which make it an interesting compound to study. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide. One such direction is to further investigate its potential as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent, including its effects on different inflammatory diseases and its potential use in combination with other anti-inflammatory treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide and its potential effects on other targets in the body.
合成方法
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-fluoroaniline and 2,3,5-trimethylpyrazole to form 2-(4-fluorophenyl)-3,5-dimethylpyrazole. This intermediate compound is then reacted with thioacetic acid to form 2-(4-fluorophenyl)-3,5-dimethylthioacetylpyrazole, which is subsequently reacted with acetic anhydride to produce 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide.
科学研究应用
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer, as 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-8-13(9(2)17-16-8)19-7-12(18)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRNMJGPTQWDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)


![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)

![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)



![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
